molecular formula C13H12O3 B13834983 p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone CAS No. 4568-81-4

p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone

Cat. No.: B13834983
CAS No.: 4568-81-4
M. Wt: 216.23 g/mol
InChI Key: SSAQWXVJZDVART-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone typically involves the reaction of 2,5-dimethylfuran with p-hydroxybenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies .

Medicine

Its structural features may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the ketone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3-furyl p-hydroxyphenyl ketone
  • p-Hydroxybenzylidene 2,5-dimethylfuran
  • p-Hydroxyphenyl 2,5-dimethylfuranone

Uniqueness

p-Hydroxyphenyl 2,5-dimethyl-3-furyl ketone is unique due to its specific combination of functional groups. The presence of both a hydroxyphenyl group and a dimethyl-furyl ketone moiety allows for a wide range of chemical reactions and applications. This compound’s versatility and reactivity distinguish it from other similar compounds .

Properties

CAS No.

4568-81-4

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H12O3/c1-8-7-12(9(2)16-8)13(15)10-3-5-11(14)6-4-10/h3-7,14H,1-2H3

InChI Key

SSAQWXVJZDVART-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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